

3-Chloro-2-fluoro-4-iodopyridine CAS number and properties

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Compound of Interest

Compound Name: 3-Chloro-2-fluoro-4-iodopyridine

Cat. No.: B1423867

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An In-Depth Technical Guide to **3-Chloro-2-fluoro-4-iodopyridine**: A Versatile Halogenated Pyridine Building Block

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of molecular design. Halogenated pyridines, in particular, serve as exceptionally versatile intermediates, offering multiple, distinct reaction sites for the construction of complex molecular architectures. **3-Chloro-2-fluoro-4-iodopyridine** stands out as a trifunctionalized building block of significant interest. Its unique arrangement of chloro, fluoro, and iodo substituents on the pyridine core provides a powerful platform for sequential and site-selective chemical modifications. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Properties and Identification

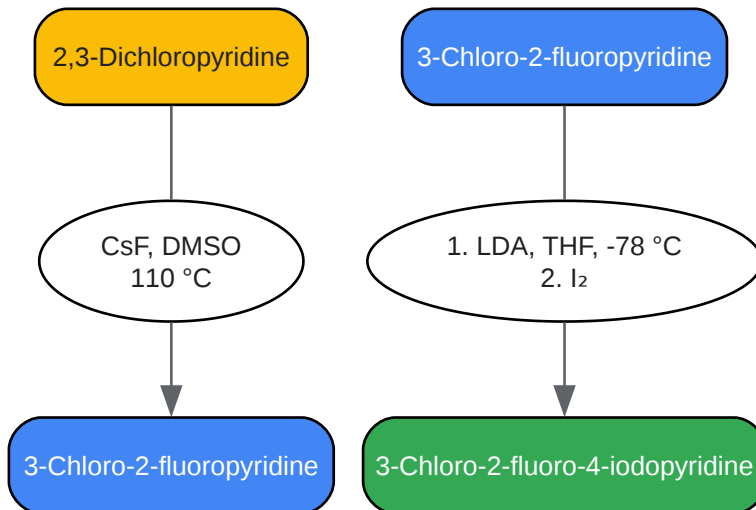
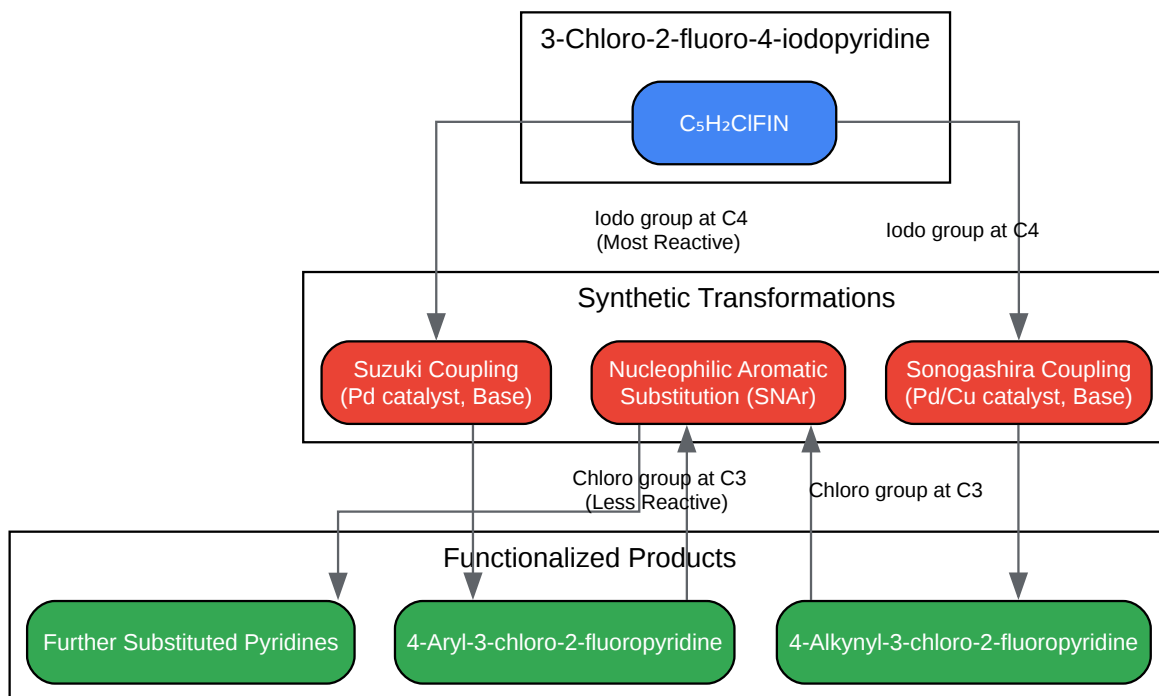
3-Chloro-2-fluoro-4-iodopyridine is a solid organic compound whose utility is defined by its distinct physicochemical properties. The presence of three different halogens allows for a high degree of control in synthetic transformations.

Property	Value	Source(s)
CAS Number	796851-05-3	[1][2][3][4]
Molecular Formula	C ₅ H ₂ ClFIN	[1][2][3]
Molecular Weight	257.43 g/mol	[1][2][3]
Appearance	White to off-white solid	
Melting Point	98-99 °C	[2]
Boiling Point	254.8 ± 35.0 °C at 760 mmHg (Predicted)	[2]
Density	2.129 ± 0.06 g/cm ³ (Predicted)	[2]
InChI Key	NPDICENVXROWJV- UHFFFAOYSA-N	[2]
MDL Number	MFCD16610366	[1][3]

Reactivity and Synthetic Utility

The synthetic power of **3-Chloro-2-fluoro-4-iodopyridine** lies in the differential reactivity of its three halogen substituents. The carbon-iodine bond is the most labile and is highly susceptible to metal-catalyzed cross-coupling reactions. The carbon-chlorine bond is more robust, typically requiring more forcing conditions for substitution, while the carbon-fluorine bond is generally the least reactive, often carried through multiple synthetic steps. This reactivity hierarchy enables chemists to perform sequential functionalization.

For instance, the iodine at the C4 position is an excellent handle for introducing aryl, heteroaryl, or alkynyl groups via standard cross-coupling protocols like Suzuki-Miyaura, Sonogashira, or Stille reactions.[5] The remaining chloro and fluoro groups can then be targeted in subsequent steps or left in place to modulate the electronic properties, metabolic stability, and binding affinity of the final molecule.[5]



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